Asparenomycin A -

Asparenomycin A

Catalog Number: EVT-1570578
CAS Number:
Molecular Formula: C14H16N2O6S
Molecular Weight: 340.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asparenomycin A is a member of carbapenems.
Source

Asparenomycin A is primarily sourced from Streptomyces griseus, a soil-dwelling actinobacterium renowned for producing numerous bioactive compounds, including antibiotics. The biosynthesis of asparenomycin A involves complex enzymatic pathways, particularly those mediated by radical S-adenosylmethionine (SAM) enzymes, which facilitate the methylation processes critical for its structural formation .

Classification

Asparenomycin A belongs to the class of β-lactam antibiotics, specifically within the carbapenem subclass. Carbapenems are characterized by their β-lactam ring structure, which is crucial for their antibacterial activity. This compound can be further classified based on its specific functional groups and stereochemistry, which contribute to its unique biological properties.

Synthesis Analysis

Methods

The synthesis of asparenomycin A involves several key steps, primarily focusing on the methylation of precursor compounds. The enzyme TokK plays a pivotal role in this biosynthetic pathway, catalyzing three sequential methylation reactions that lead to the formation of the compound's characteristic isopropyl side chain .

Technical Details:

  1. Enzymatic Methylation: TokK utilizes two molecules of S-adenosylmethionine (SAM) in each methylation cycle. The first SAM acts as a methyl donor, while the second is cleaved to generate a 5′-deoxyadenosyl radical that abstracts hydrogen from the substrate .
  2. Radical Mechanism: The methylation process follows a radical mechanism where substrate radicals accept methyl groups from the activated cofactor, leading to the construction of the alkyl backbone essential for asparenomycin A .
Molecular Structure Analysis

Structure

The molecular structure of asparenomycin A features a β-lactam core with an isopropyl side chain at the C6 position. This unique arrangement contributes to its biological efficacy and stability against bacterial enzymes that typically degrade other β-lactams.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 303.34 g/mol
  • Structural Characteristics: The β-lactam ring is fused with a five-membered ring containing sulfur and nitrogen atoms, enhancing its reactivity and interaction with bacterial cell wall synthesis enzymes.
Chemical Reactions Analysis

Reactions

Asparenomycin A undergoes various chemical reactions typical of β-lactam antibiotics, including hydrolysis and acylation reactions that can affect its antibacterial activity.

Technical Details:

  1. Hydrolysis: The β-lactam ring is susceptible to hydrolysis by β-lactamases produced by resistant bacteria, leading to loss of activity.
  2. Acylation: The compound can participate in acylation reactions that may alter its pharmacokinetic properties and enhance efficacy against resistant strains.
Mechanism of Action

Process

Asparenomycin A exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.

Data

  • Inhibition Constants: Studies indicate that asparenomycin A has low micromolar inhibition constants against various PBPs.
  • Bacterial Targets: It is particularly effective against Escherichia coli and Staphylococcus aureus, showcasing its potential in treating resistant infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Asparenomycin A is typically isolated as a white to off-white powder.
  • Solubility: It shows moderate solubility in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: The compound is sensitive to light and moisture, necessitating careful storage conditions.
  • pH Sensitivity: Its stability can be affected by pH levels, with optimal activity observed at neutral pH ranges.
Applications

Asparenomycin A has significant potential in scientific research and pharmaceutical applications:

  • Antibiotic Development: Due to its potent antibacterial properties, it serves as a lead compound for developing new antibiotics aimed at combating multidrug-resistant bacteria.
  • Biochemical Studies: Its unique biosynthetic pathway provides insights into enzyme mechanisms involved in natural product synthesis, paving the way for novel synthetic methodologies in organic chemistry.
Introduction to Asparenomycin A

Historical Discovery and Early Characterization

Asparenomycin A, alongside its analogues Asparenomycins B and C, was first isolated and characterized in 1982 by Japanese researchers. The discovery stemmed from screening programs searching for new naturally occurring β-lactam antibiotics, particularly those with stability against degrading enzymes (β-lactamases). Two distinct Streptomyces isolates, designated PA-31088 and PA-39504, were identified as producers of these novel carbapenem compounds [2].

Initial characterization focused on differentiating the asparenomycins from previously known carbapenems like thienamycin and the olivanic acids. Key early findings included:

  • Structural Identification: Asparenomycin A was identified as a carbapenem featuring a unique side chain at the C6 position, ultimately determined to be a (1R, 5R, 6S)-2-[(1S, 3S)-3-[(R)-1-hydroxyethyl]-2-oxo-4-[(sulfooxy)methyl]azetidin-1-yl]-6-[(R)-1-hydroxyethyl]-1-methylcarbapen-2-em-3-carboxylic acid structure. This complex side chain, particularly the presence of a sulfomethyl group, distinguished it from other carbapenems like thienamycin or imipenem [2] [3] [10].
  • Physicochemical Properties: Early studies determined its molecular formula and key spectral properties (UV, IR, NMR), establishing its basic chemical identity. Like other carbapenems, it exhibited chemical instability in aqueous solutions, particularly at higher pH levels, a common challenge for this class requiring specific formulation strategies [3] [10].
  • Initial Biological Assessment: Preliminary antibacterial assays confirmed its activity against a range of bacteria, including both Gram-positive and Gram-negative species. Early work also noted its ability to inhibit certain β-lactamase enzymes, suggesting potential as a β-lactamase inhibitor or for use against β-lactamase-producing strains [3].

Table 1: Key Milestones in Early Asparenomycin A Research

YearMilestoneSignificance
1982Initial Discovery & Taxonomic StudyAsparenomycins A, B, C isolated from Streptomyces tokunonensis sp. nov. (PA-31088) and S. argenteolus (PA-39504) [2].
1982Antibacterial Activity PublicationFirst detailed report of Asparenomycin A's in vitro spectrum and synergy with ampicillin against resistant bacteria [3].
1982β-Lactamase Inhibition StudyCharacterization of Asparenomycin A's ability to inhibit various β-lactamases, enhancing ampicillin activity [3].
2019Biosynthetic Enzyme CharacterizationElucidation of TokK's role in building Asparenomycin A's unique C6 side chain via sequential methylations [7] [10].

Taxonomic Origins and Natural Producers

Asparenomycin A is a natural product synthesized by specific soil-dwelling bacteria belonging to the genus Streptomyces. This genus, classified within the Actinomycetota (Actinobacteria) phylum, family Streptomycetaceae, is renowned for its complex morphology and exceptional capacity for producing bioactive secondary metabolites, including the majority of clinically used antibiotics [6] [8].

The two producing strains initially identified were:

  • Streptomyces tokunonensis sp. nov. (Strain PA-31088): This isolate was classified as a novel species within the genus Streptomyces. Its taxonomic designation was based on morphological characteristics (e.g., spore chain morphology, spore surface ornamentation, color of aerial and substrate mycelium), physiological properties, and chemical markers. Morphologically, it displayed characteristics typical of Streptomyces: forming extensive branching substrate mycelium embedded in the growth medium and aerial hyphae that differentiate into chains of spores [2] [8].
  • Streptomyces argenteolus (Strain PA-39504): This strain was identified as belonging to the previously described species S. argenteolus. Identification involved matching its morphological and physiological profile to the known species standards. Like S. tokunonensis, it exhibits the classic Streptomyces life cycle involving vegetative growth forming a mycelial network and subsequent development of aerial hyphae bearing spores for dispersal [2] [8].

These bacteria are chemoheteroorganotrophs, thriving in diverse terrestrial environments, particularly soil and decaying organic matter. Their ecological role involves decomposing complex organic polymers (e.g., cellulose, chitin). The production of antibiotics like asparenomycin A is believed to provide a competitive advantage in these nutrient-rich but microbe-dense environments [6] [8].

The ability to produce asparenomycin A is encoded within a specific biosynthetic gene cluster (BGC) in the genomes of these producer strains. While the complete asparenomycin BGC wasn't detailed in the provided sources, research on related carbapenems (like thienamycin from S. cattleya) confirms that such clusters typically contain genes encoding enzymes for building the core β-lactam-carbapenem ring, tailoring enzymes for side chain modification, regulatory genes, and often self-resistance genes. A key enzyme unique to the asparenomycin pathway is TokK [7] [10].

Table 2: Asparenomycin A Producing Streptomyces Strains

Strain DesignationTaxonomic AssignmentMorphological TraitsIdentification Basis
PA-31088Streptomyces tokunonensis sp. nov.Typical Streptomyces morphology; specific spore color and surface features.Morphology, physiology, cell chemistry; distinct from known species [2].
PA-39504Streptomyces argenteolusTypical Streptomyces morphology; specific spore color and surface features.Morphology and physiology matched established S. argenteolus descriptors [2].

Significance in the Carbapenem Antibiotic Class

Carbapenems are often termed "antibiotics of last resort" due to their exceptionally broad spectrum of activity and stability against most β-lactamase enzymes, crucial weapons against multidrug-resistant (MDR) bacterial infections. Asparenomycin A holds significance within this class for several reasons:

  • Structural Uniqueness and β-Lactamase Stability: Asparenomycin A possesses the defining carbapenem structural features: the carbon atom at position 1 (replacing sulfur in penicillins) and the double bond between C2-C3 in the five-membered ring. Crucially, it has the trans-1α-hydroxyethyl side chain at the C6 position, a configuration shared with other broad-spectrum carbapenems like imipenem and meropenem. This side chain sterically hinders access of many β-lactamases to the β-lactam bond and contributes to their classification as "weak substrates" or inhibitors for some enzymes. Asparenomycin A's additional structural elaboration – the complex C2 side chain featuring a sulfomethyl group – further contributes to its interaction with penicillin-binding proteins (PBPs) and potentially influences its interaction with specific β-lactamases [5] [10].
  • β-Lactamase Inhibition: Beyond its own intrinsic antibacterial activity, early studies demonstrated that Asparenomycin A acts as a potent inhibitor of various β-lactamases, particularly those belonging to the Richmond-Sykes class III (now often corresponding to some Class C AmpC enzymes) and class V. This inhibition is often synergistic. When combined with otherwise hydrolyzable β-lactams like ampicillin, Asparenomycin A protects them from degradation, thereby restoring or enhancing their activity against β-lactamase-producing resistant strains. This property foreshadowed the later development of dedicated β-lactam/β-lactamase inhibitor combinations (e.g., clavulanate, sulbactam, tazobactam), although asparenomycin itself was not developed clinically [3].
  • Illustration of Natural Diversity in Carbapenem Biosynthesis: The discovery of Asparenomycin A highlighted the structural diversity achievable within the carbapenem scaffold produced naturally by Streptomyces. Its C6 alkyl side chain, built by the radical SAM enzyme TokK, differs significantly from chains in other carbapenems. Thienamycin (the parent of imipenem) has a C6 hydroxyethyl side chain modified with a cysteaminyl group. TokK performs three sequential methyl transfers onto the precursor molecule ((5R)-carbapenem-3-carboxylate), building a unique C6 side chain with a branched methyl group pattern (ultimately modified to include the sulfomethyl) not found in thienamycin (modified by ThnK performing two methylations) or simpler carbapenems like the 5R,6S-carbapenem-3-carboxylic acid produced by Serratia and Erwinia. This showcases the evolutionary tinkering in Streptomyces to generate chemical variation [7] [10].
  • Role in Understanding Biosynthetic Pathways: The study of Asparenomycin A biosynthesis, particularly the role of TokK, has provided fundamental insights into enzymatic mechanisms. TokK is a cobalamin (Vitamin B12) dependent radical S-adenosylmethionine (rSAM) enzyme. It utilizes a complex catalytic cycle involving a [4Fe-4S] cluster, SAM, and cobalamin to generate radical species capable of methylating unactivated carbon atoms on its substrate. Studying TokK's ability to perform three sequential, stereospecific methylations has advanced understanding of how these complex enzymes achieve multiple turnovers and control reaction specificity, knowledge applicable to other natural product pathways utilizing similar enzymes [7] [10].

Table 3: Comparing Asparenomycin A to Representative Clinical Carbapenems

Properties

Product Name

Asparenomycin A

IUPAC Name

(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

InChI

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23?/m1/s1

InChI Key

KJQZKTFSANMFQJ-RPGQRGOQSA-N

SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Synonyms

asparenomycin
asparenomycin A
asparenomycin B
asparenomycin C

Canonical SMILES

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO

Isomeric SMILES

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO

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